N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4, a phenyl group at position 5, and a sulfanyl-linked acetohydrazide moiety. The hydrazide backbone is further functionalized with an (E)-configured imine group attached to a 5-bromo-2-hydroxyphenyl ring. The molecular formula is C₂₄H₂₀BrN₅O₂S, with a molecular weight of approximately 537.42 g/mol (calculated from and ).
Properties
Molecular Formula |
C24H20BrN5O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-16-7-10-20(11-8-16)30-23(17-5-3-2-4-6-17)28-29-24(30)33-15-22(32)27-26-14-18-13-19(25)9-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+ |
InChI Key |
ODTXQCRRUHLJIU-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclocondensation of Hydrazine and Formamide
Patent US4267347A outlines a single-step process for synthesizing 1,2,4-triazole derivatives. By slowly adding aqueous hydrazine to preheated formamide (170°C ± 2°C) over 2–4 hours, the reaction achieves 92–98% yield with 94–98% purity. Excess formamide ensures minimal side reactions, while atmospheric pressure operation enhances scalability. The mechanism involves sequential formylation and cyclization:
Key parameters include:
-
Molar ratio : 4:1 formamide-to-hydrazine
-
Temperature : 160–180°C
-
Byproduct removal : Continuous distillation of ammonia, water, and formic acid
Post-reaction, excess formamide is distilled under vacuum (<100 mm Hg), leaving a residue of 1,2,4-triazole, which is crystallized via recrystallization in ethyl acetate or methyl ethyl ketone.
High-Pressure Synthesis with Formic Ether and Ammonium Salts
Patent CN105906575A describes an alternative route using formic ether and hydrazine hydrate under pressurized conditions. In a high-pressure reactor, formic ether undergoes ammonolysis to generate formamide in situ, which subsequently reacts with hydrazine hydrate to form the triazole core. This method reduces energy consumption by leveraging exothermic reactions and achieves 85–90% yield.
Reaction conditions :
-
Pressure : 10–15 bar
-
Temperature : 130–155°C
-
Catalyst : Ammonium chloride
The product is isolated via hot filtration and recrystallized from ethanol, yielding white crystalline 1,2,4-triazole.
Synthesis of the Schiff Base Moiety
The Schiff base segment, N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide, is synthesized via condensation between 5-bromo-2-hydroxybenzaldehyde and acetohydrazide.
Condensation Reaction
Procedure :
-
Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and acetohydrazide (1.2 equiv) in anhydrous ethanol.
-
Add catalytic acetic acid (0.1 equiv) and reflux at 80°C for 4–6 hours.
-
Cool the mixture to room temperature, inducing crystallization of the Schiff base.
Yield : 88–92%
Characterization :
-
Melting point : 165–167°C
-
H NMR (DMSO-d): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, CH=N), 7.85–6.90 (m, 3H, aromatic)
Coupling of Triazole-Sulfanyl and Schiff Base Moieties
The final step involves linking the 3-sulfanyl-triazole derivative with the Schiff base through a thioether bond.
Nucleophilic Substitution
Reaction scheme :
Conditions :
-
Base : Potassium carbonate (KCO)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 60°C, 12 hours
Workup :
-
Dilute the reaction mixture with ice water.
-
Extract with dichloromethane, dry over NaSO, and evaporate.
-
Purify via column chromatography (SiO, ethyl acetate/hexane 3:7).
Yield : 70–75%
Purity : >95% (HPLC)
Optimization and Scalability Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Compounds with 1,2,3-triazole isomers (e.g., ) exhibit different electronic profiles, which may reduce stability due to weaker hydrogen-bonding interactions.
Phenyl Ring Functionalization: The 5-bromo-2-hydroxyphenyl group in the target compound offers hydrogen-bond donor (hydroxyl) and acceptor (bromo) sites, similar to analogs in . However, the absence of methoxy groups (cf. ) may limit solubility in polar solvents.
Biological Activity Trends :
- Analogs with trimethoxyphenyl substituents (e.g., ) show enhanced antiproliferative activity, suggesting that electron-donating groups on the phenyl ring could be beneficial for certain applications.
- Benzimidazole-containing derivatives () demonstrate distinct mechanisms, such as intercalation into nucleic acids, highlighting the importance of heterocycle choice.
Synthetic Considerations :
- The target compound’s synthesis likely follows routes similar to those in , involving nucleophilic substitution of triazole thiols with acetohydrazide precursors.
Data Table: Crystallographic and Spectroscopic Comparisons
Research Findings and Implications
- Antimicrobial Potential: Triazole-thioacetohydrazide analogs exhibit broad-spectrum antimicrobial activity, as seen in , where similar structures showed efficacy against Gram-positive bacteria.
- Structural Stability : The use of SHELX software () for crystallographic refinement in analogs () underscores the importance of precise structural confirmation for activity optimization.
- SAR Insights : Substituents on the triazole ring (e.g., methylphenyl vs. bromophenyl) critically influence bioactivity, with bulkier groups reducing enzymatic degradation but increasing metabolic stability .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structure incorporates a brominated hydroxyphenyl moiety, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
- Bromination : The hydroxyphenyl group is brominated using bromine or bromine-containing reagents.
- Condensation Reaction : The final step involves the condensation of the brominated hydroxyphenyl compound with the triazole derivative in the presence of a catalyst.
The molecular formula of this compound is with a molecular weight of approximately 485.39 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, potentially altering their activity.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds similar to this compound:
The above table summarizes findings from various studies indicating that compounds with structural similarities exhibit potent anticancer effects through different mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has also indicated that triazole-containing compounds possess antimicrobial properties:
- In vitro Studies : Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the effects of a related triazole compound on leukemia cell lines. The results demonstrated significant inhibition of cell proliferation at low concentrations (IC50 = 0.3 µM), suggesting a potential role in therapeutic applications against hematological malignancies .
- Antimicrobial Evaluation :
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for condensation).
- Molar ratios (1:1.2 hydrazide:aldehyde).
- Solvent polarity to stabilize intermediates .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine proton) and triazole ring protons .
- IR : Stretching bands for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry; SHELX software (SHELXL/SHELXS) is standard for refining crystallographic data .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) .
Advanced: How can reaction yields be optimized for the triazole-thioacetohydrazide intermediate?
Answer:
Q. Contradiction Note :
- In some studies, 5-bromo derivatives show higher cytotoxicity (IC₅₀ = 8.2 µM) vs. chloro analogs (IC₅₀ = 12.4 µM), but conflicting data exist due to cell-line variability .
Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like EGFR or tubulin .
- DFT Calculations (Gaussian 09) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Case Study :
Docking of the compound with EGFR (PDB: 1M17) revealed a binding energy of −9.2 kcal/mol, with key interactions at Lys721 and Asp831 .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (MTT vs. SRB) .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to explain variability in IC₅₀ values .
- Synchrotron Crystallography : Resolve binding modes to confirm target engagement .
Example :
Discrepancies in antimicrobial activity (MIC = 16–64 µg/mL) were attributed to differences in bacterial membrane permeability assays .
Basic: What are the known biological targets and associated mechanisms?
Answer:
- Anticancer : Tubulin polymerization inhibition (IC₅₀ = 3.8 µM) via colchicine-site binding .
- Antimicrobial : Disruption of DNA gyrase (Gram-positive bacteria) .
- Antioxidant : Free radical scavenging (EC₅₀ = 22 µM in DPPH assay) via phenolic -OH and triazole groups .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Phosphate esterification of the hydroxyl group .
- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI < 0.2) enhance bioavailability .
- Co-crystallization : With cyclodextrins (e.g., β-CD) to increase solubility 10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
